Cas no 2228417-65-8 (1-amino-2-methyl-3-propylhexan-2-ol)

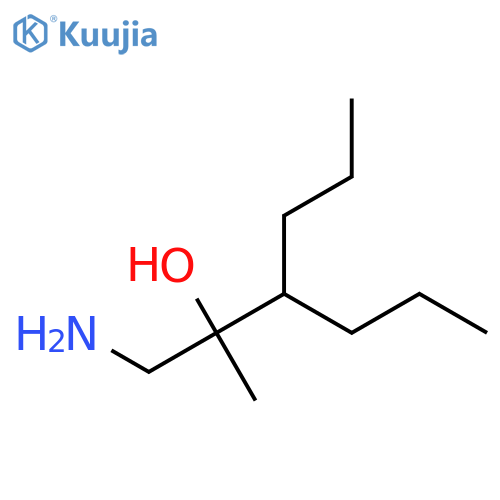

2228417-65-8 structure

商品名:1-amino-2-methyl-3-propylhexan-2-ol

1-amino-2-methyl-3-propylhexan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-2-methyl-3-propylhexan-2-ol

- 2228417-65-8

- EN300-1769616

-

- インチ: 1S/C10H23NO/c1-4-6-9(7-5-2)10(3,12)8-11/h9,12H,4-8,11H2,1-3H3

- InChIKey: NZGHIGDNNMHDQN-UHFFFAOYSA-N

- ほほえんだ: OC(C)(CN)C(CCC)CCC

計算された属性

- せいみつぶんしりょう: 173.177964357g/mol

- どういたいしつりょう: 173.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-amino-2-methyl-3-propylhexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769616-1.0g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 1g |

$1014.0 | 2023-06-03 | ||

| Enamine | EN300-1769616-2.5g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-0.05g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-0.25g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 0.25g |

$933.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-0.5g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-10.0g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1769616-0.1g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-5.0g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1769616-1g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 1g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1769616-5g |

1-amino-2-methyl-3-propylhexan-2-ol |

2228417-65-8 | 5g |

$2940.0 | 2023-09-20 |

1-amino-2-methyl-3-propylhexan-2-ol 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2228417-65-8 (1-amino-2-methyl-3-propylhexan-2-ol) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量